Bismuthyl perchlorate monohydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

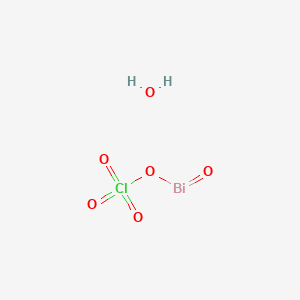

Bismuthyl perchlorate monohydrate is a chemical compound with the formula BiOClO4·H2O. It appears as a white solid and is used in various scientific and technical fields . This compound is known for its unique properties and applications in different areas of research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Bismuthyl perchlorate monohydrate can be synthesized through the reaction of bismuth compounds with perchloric acid. One common method involves the reaction of bismuth oxide (Bi2O3) with perchloric acid (HClO4) in an aqueous medium, followed by crystallization to obtain the monohydrate form . The reaction conditions typically include controlled temperature and concentration to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reactants and control of reaction parameters to achieve high purity and yield. The product is then purified and crystallized to obtain the monohydrate form suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

Bismuthyl perchlorate monohydrate undergoes several types of chemical reactions, including:

Oxidation: It can act as an oxidizing agent in various organic and inorganic reactions.

Reduction: Under specific conditions, it can be reduced to lower oxidation states of bismuth.

Substitution: It can participate in substitution reactions where the perchlorate group is replaced by other ligands.

Common Reagents and Conditions

Common reagents used in reactions with this compound include reducing agents like sodium borohydride (NaBH4) and oxidizing agents like hydrogen peroxide (H2O2). The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation reactions may yield bismuth oxides, while reduction reactions may produce elemental bismuth or lower oxidation state compounds .

Wissenschaftliche Forschungsanwendungen

Bismuthyl perchlorate monohydrate has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of bismuthyl perchlorate monohydrate involves its ability to interact with various molecular targets. In biological systems, it can inhibit enzymes and disrupt cellular processes, leading to its antimicrobial properties . The compound can also generate reactive oxygen species (ROS), contributing to its oxidative effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to bismuthyl perchlorate monohydrate include:

Bismuth oxychloride (BiOCl): Used in cosmetics and pigments.

Bismuth subnitrate (Bi5O(OH)9(NO3)4): Used in pharmaceuticals for gastrointestinal treatments.

Bismuth subsalicylate (C7H5BiO4): Known for its use in treating digestive issues.

Uniqueness

This compound is unique due to its specific chemical structure and properties, which make it suitable for a variety of specialized applications. Its ability to act as both an oxidizing and reducing agent, along with its antimicrobial properties, sets it apart from other bismuth compounds .

Biologische Aktivität

Bismuthyl perchlorate monohydrate (BiClH₂O₆) is a compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial properties and interactions with biological systems. This article provides a detailed overview of its biological activity, supported by research findings, data tables, and case studies.

This compound is a bismuth compound that contains perchlorate ions. Its chemical structure allows it to participate in various biochemical interactions, influencing biological processes.

The biological activity of bismuth compounds is primarily attributed to their ability to interact with cellular components and enzymes. Research indicates that bismuth can disrupt essential pathways in pathogens, particularly Helicobacter pylori, by:

- Inhibiting enzymes involved in respiration and other metabolic processes.

- Disrupting bacterial pH-buffering capabilities.

- Binding to key proteins, thereby affecting bacterial growth and virulence factors .

Antimicrobial Activity

This compound has been studied for its antimicrobial properties. Key findings include:

- Inhibition of H. pylori : Bismuth compounds have shown effectiveness against H. pylori, with studies demonstrating that they can downregulate virulence proteins such as CagA and VacA, which are crucial for bacterial colonization and pathogenicity .

- Broad-spectrum Activity : Other studies have indicated that bismuth complexes exhibit antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), with minimum inhibitory concentrations (MIC) ranging from 0.63 to 1.25 μM .

Case Studies

Case Study 1: Efficacy Against H. pylori

A recent study utilized integrative proteomic and metabolomic analyses to explore the effects of bismuth on six H. pylori strains isolated from patients. The findings revealed:

- Significant inhibition of bacterial growth in vitro.

- Disruption of metabolic pathways related to growth, RNA translation, and antioxidant responses.

- Formation of protective polyphosphate granules in bacteria exposed to bismuth, indicating a potential defense mechanism against toxicity .

Case Study 2: Synergistic Effects

Another investigation examined the synergistic effects of bismuthyl perchlorate with other antibiotics. One complex demonstrated negligible antibacterial activity on its own but restored sensitivity to meropenem in strains producing NDM-1 metallo-β-lactamase, highlighting the potential for developing combination therapies using bismuth compounds .

Data Table: Antimicrobial Activity Overview

| Pathogen | MIC (μM) | Mechanism of Action |

|---|---|---|

| H. pylori | < 10 | Inhibition of virulence factors |

| MRSA | 0.63 - 1.25 | Disruption of cell wall synthesis |

| VRE | 0.63 - 1.25 | Inhibition of protein synthesis |

| NDM-1 producing strains | >250 | Synergistic restoration of antibiotic sensitivity |

Eigenschaften

IUPAC Name |

oxobismuthanyl perchlorate;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Bi.ClHO4.H2O.O/c;2-1(3,4)5;;/h;(H,2,3,4,5);1H2;/q+1;;;/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGIGNGPTESTAPW-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O=Cl(=O)(=O)O[Bi]=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BiClH2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.44 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.